1,3-Dichloro-2,2-dimethoxypropane
Overview
Description
1,3-Dichloro-2,2-dimethoxypropane is an organic compound with the molecular formula C5H10Cl2O2. It is a colorless liquid that is soluble in organic solvents such as ether and ketones. This compound is primarily used as a reagent in organic synthesis due to its unique chemical properties .
Scientific Research Applications
1,3-Dichloro-2,2-dimethoxypropane is utilized in several scientific research applications, including:
Organic Synthesis: It serves as a versatile reagent for the synthesis of various organic compounds.
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the development of new materials with specific chemical properties.
Safety and Hazards
DCDP is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H317 and H319 . Precautionary statements include P280, P305, P338, and P351 . Users are advised to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and not to ingest .
Mechanism of Action
- The primary targets of 1,3-DCP are not well-documented in the literature. However, it is known to react with water to produce methanol and acetone . This reaction suggests that 1,3-DCP may interact with cellular components containing hydroxyl groups (such as proteins or nucleic acids).
Target of Action
Action Environment
Biochemical Analysis
Biochemical Properties
1,3-Dichloro-2,2-dimethoxypropane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the enzyme’s active site .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit certain signaling pathways, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but it can degrade under certain conditions. Long-term exposure to the compound has been shown to affect cellular function, with some studies indicating potential cytotoxic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2,2-dimethoxypropane can be synthesized through the chlorination of acetone in the presence of methanol. The reaction involves passing chlorine gas through a mixture of acetone and methanol at a temperature range of 20-35°C. After the chlorination process, the reaction mixture is cooled to 0-5°C and subjected to suction filtration to obtain 1,3-dichloro-acetone dimethyl acetal with a yield of approximately 81.2% .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route as the laboratory method. the process is scaled up to accommodate larger quantities and may involve continuous flow reactors to ensure efficient chlorination and product isolation .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2,2-dimethoxypropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form 1,3-dichloroacetone and methanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are 1,3-dichloroacetone and methanol.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethoxypropane: An organic compound used as a dehydrating agent and intermediate in the synthesis of vitamins and carotenoids.
1,3-Dichloro-2-(chloromethyl)-2-methylpropane: A halogenated hydrocarbon formed during the light-induced reaction of diazomethane with chloroform.
Uniqueness
1,3-Dichloro-2,2-dimethoxypropane is unique due to its dual functionality as both a chlorinated and methoxylated compound. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
1,3-dichloro-2,2-dimethoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCLFWPTDCYHBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCl)(CCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288946 | |
Record name | 1,3-Dichloro-2,2-dimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6626-57-9 | |
Record name | 6626-57-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dichloro-2,2-dimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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